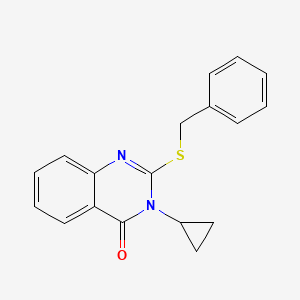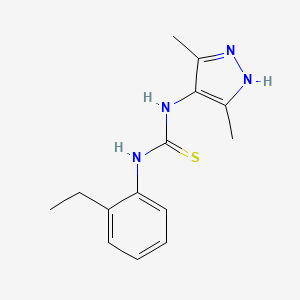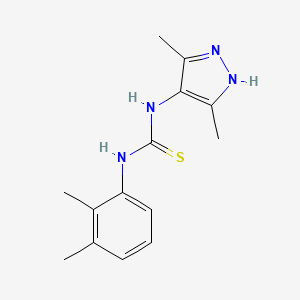
2-(BENZYLSULFANYL)-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE
Descripción general
Descripción
2-(BENZYLSULFANYL)-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the benzylthio and cyclopropyl groups in this compound enhances its chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzamide and benzylthiol.
Cyclization: The 2-aminobenzamide undergoes cyclization with cyclopropyl isocyanate to form the quinazolinone core.
Thioether Formation: The benzylthiol is then introduced to the quinazolinone core under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Using chromatographic techniques for purification.
Análisis De Reacciones Químicas
Types of Reactions
2-(BENZYLSULFANYL)-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The benzylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydroquinazolinones: From reduction reactions.
Substituted Quinazolinones: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-(BENZYLSULFANYL)-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(BENZYLSULFANYL)-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE involves:
Molecular Targets: Interacting with enzymes and proteins involved in cell signaling pathways.
Pathways: Inhibiting key enzymes, leading to disruption of cellular processes and inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-(benzylthio)-4(3H)-quinazolinone: Lacks the cyclopropyl group.
3-cyclopropyl-4(3H)-quinazolinone: Lacks the benzylthio group.
2-(methylthio)-3-cyclopropyl-4(3H)-quinazolinone: Has a methylthio group instead of benzylthio.
Uniqueness
2-(BENZYLSULFANYL)-3-CYCLOPROPYL-4(3H)-QUINAZOLINONE is unique due to the presence of both benzylthio and cyclopropyl groups, which enhance its chemical reactivity and potential biological activities compared to similar compounds.
Propiedades
IUPAC Name |
2-benzylsulfanyl-3-cyclopropylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c21-17-15-8-4-5-9-16(15)19-18(20(17)14-10-11-14)22-12-13-6-2-1-3-7-13/h1-9,14H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBMWYDUSBIZDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-chlorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4363558.png)
![2-{[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4363567.png)

![ETHYL 4-({[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBOTHIOYL}AMINO)BENZOATE](/img/structure/B4363582.png)

![N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N'-(1-METHYL-2-PIPERIDINOETHYL)THIOUREA](/img/structure/B4363598.png)
![1-{[(2,6-diethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4363620.png)
![3-CYCLOPROPYL-2-[(2,3-DICHLOROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE](/img/structure/B4363625.png)
![3-CYCLOPROPYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B4363633.png)
![3-CYCLOPROPYL-2-{[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]SULFANYL}-4(3H)-QUINAZOLINONE](/img/structure/B4363643.png)
![3-{[(2,6-diethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-4-methoxybenzaldehyde](/img/structure/B4363647.png)
![[(2,6-DIETHYL-7-OXO-6,7-DIHYDRO-2H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)SULFANYL]METHYL CYANIDE](/img/structure/B4363651.png)
![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-2,6-diethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B4363653.png)
![2,6-diethyl-5-[(3-methylbenzyl)sulfanyl]-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B4363658.png)
